The Chromogenic Cephalosporin Nitrocefin: A Technical Guide for Researchers
The Chromogenic Cephalosporin Nitrocefin: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of Nitrocefin's Application in Antimicrobial Resistance Research and Drug Development
This technical guide provides an in-depth exploration of Nitrocefin, a chromogenic cephalosporin widely utilized in scientific research for the detection and characterization of β-lactamase enzymes. Tailored for researchers, scientists, and drug development professionals, this document details the core principles of Nitrocefin-based assays, quantitative data on its interaction with various β-lactamases, and explicit experimental protocols.
Core Principles and Mechanism of Action
Nitrocefin serves as a key analytical tool in the study of bacterial antibiotic resistance. Its utility lies in its ability to produce a distinct color change upon hydrolysis by β-lactamases, enzymes that are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.
The intact Nitrocefin molecule is yellow, with a maximum absorbance (λmax) around 390 nm.[1] When a β-lactamase enzyme is present, it catalyzes the cleavage of the amide bond within the β-lactam ring of the Nitrocefin molecule. This irreversible hydrolysis induces a conformational change in the molecule's chromophore, resulting in a shift in its light-absorbing properties. The hydrolyzed product is red, with a λmax of approximately 486 nm.[1] This stark color transition from yellow to red provides a rapid and straightforward visual indicator of β-lactamase activity. This reaction can be monitored and quantified spectrophotometrically, making it suitable for both qualitative and quantitative assessments.
Quantitative Data: Physicochemical Properties and Enzyme Kinetics
A thorough understanding of Nitrocefin's properties and its kinetic interactions with various β-lactamases is crucial for accurate and reproducible experimental design.
Physicochemical Properties of Nitrocefin
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₄O₈S₂ | [1] |
| Molecular Weight | 516.50 g/mol | [1] |
| Appearance | Yellow to orange-yellow solid | - |
| λmax (intact) | ~390 nm (at pH 7.0) | [1] |
| λmax (hydrolyzed) | ~486 nm (at pH 7.0) | |
| Molar Extinction Coefficient (hydrolyzed) | 20,500 M⁻¹cm⁻¹ at 486 nm | - |
| Solubility | Soluble in DMSO (≥20.24 mg/mL), insoluble in water and ethanol. | |
| Storage | Store solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for several months, while aqueous working solutions are less stable and should be used within a shorter timeframe (e.g., 14 days). | - |
Kinetic Parameters of β-Lactamases with Nitrocefin
The Michaelis-Menten kinetic parameters, Kₘ (Michaelis constant) and kcat (turnover number), are critical for characterizing the efficiency of different β-lactamases in hydrolyzing Nitrocefin. The catalytic efficiency is often expressed as kcat/Kₘ.
| β-Lactamase Class | Enzyme (Organism) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Reference |
| Class A | E166Q mutant (general) | 10 | - | - | |
| Class A | E166Q:N170D mutant (general) | 1 | - | - | |
| Class C | P99 and 908R (Enterobacter cloacae) | - | ~780 | - | |
| Class C | General | - | 27 - 5000 | - | |
| Class D | OXA-48 | - | - | 4.0 | |
| Class D | OXA-163 | - | - | 1.8 |
Note: Kinetic parameters can vary depending on the specific enzyme variant and experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and comparable results. The following sections outline protocols for preparing Nitrocefin solutions and conducting common β-lactamase assays.
Preparation of Nitrocefin Solutions
Stock Solution (e.g., 10 mg/mL in DMSO):
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Weigh out 10 mg of Nitrocefin powder.
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Dissolve the powder in 1 mL of dimethyl sulfoxide (DMSO).
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Vortex until fully dissolved.
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Store the stock solution in small aliquots at -20°C, protected from light.
Working Solution (e.g., 1 mg/mL in PBS):
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Thaw a frozen aliquot of the 10 mg/mL Nitrocefin stock solution.
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Add 100 µL of the stock solution to 900 µL of phosphate-buffered saline (PBS), pH 7.0, to achieve a final volume of 1 mL.
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Mix thoroughly. The working solution should be yellow.
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If the solution appears red, it may indicate degradation or overly concentrated conditions and should be further diluted.
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Use the working solution promptly or store it at -20°C for a limited time (up to 14 days), protected from light.
Qualitative β-Lactamase Assays
These rapid tests are suitable for screening bacterial isolates for β-lactamase production.
Slide/Disk Method:
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Place a drop of the Nitrocefin working solution onto a clean microscope slide or a filter paper disk.
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Using a sterile loop or applicator stick, pick a single, well-isolated bacterial colony from an agar plate.
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Smear the colony into the drop of Nitrocefin solution on the slide or disk.
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Observe for a color change from yellow to red.
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A positive result is indicated by a color change to red or pink, typically within 5-15 minutes. Some weakly positive strains may take up to an hour. A result is generally considered negative if no color change occurs within 30-60 minutes.
Quantitative Spectrophotometric β-Lactamase Assay
This method allows for the determination of enzyme kinetics and the quantification of β-lactamase activity.
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Reaction Setup:
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In a 96-well microplate or a cuvette, prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0).
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Add the Nitrocefin working solution to the buffer to a final concentration that is suitable for the expected enzyme activity (typically in the range of 50-100 µM).
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Add the sample containing the β-lactamase enzyme (e.g., purified enzyme, cell lysate, or culture supernatant).
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Measurement:
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Immediately after adding the enzyme, start monitoring the increase in absorbance at 486 nm over time using a spectrophotometer or microplate reader.
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Record absorbance readings at regular intervals (e.g., every 30 seconds) for a set period.
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Data Analysis:
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Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
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Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of hydrolyzed Nitrocefin (20,500 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (in moles/unit of time).
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For kinetic studies, repeat the assay with varying concentrations of Nitrocefin to determine Kₘ and Vmax by fitting the data to the Michaelis-Menten equation.
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β-Lactamase Inhibitor Screening Assay
Nitrocefin is a valuable tool for screening potential β-lactamase inhibitors.
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Assay Setup:
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In a 96-well plate, set up reactions containing the β-lactamase enzyme, Nitrocefin, and the test inhibitor at various concentrations.
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Include appropriate controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
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Incubation:
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Pre-incubate the enzyme with the test inhibitor for a defined period before adding the Nitrocefin substrate.
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Measurement and Analysis:
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Initiate the reaction by adding Nitrocefin and monitor the rate of hydrolysis as described in the quantitative assay protocol.
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Compare the rate of Nitrocefin hydrolysis in the presence of the inhibitor to the rate in the positive control.
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Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
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Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Nitrocefin.
